L-alpha-Aspartyl-D-phenylalanine methyl ester

Description

Systematic Nomenclature and Synonyms

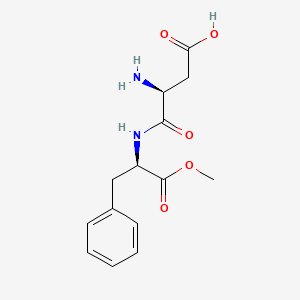

L-α-Aspartyl-D-phenylalanine methyl ester is a dipeptide derivative with systematic nomenclature defined by its stereochemical configuration. The IUPAC name is (3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid. This compound is distinguished from its L,L-diastereomer (aspartame) by the D-configuration of the phenylalanine residue.

Synonyms include:

- Methyl L-α-aspartyl-D-phenylalanate

- L-α-Aspartyl-D-phenylalanine methyl ester

- 22839-65-2 (CAS Registry Number)

- 83860AQE03 (UNII code).

The compound is often referenced in studies comparing stereoisomeric effects on taste receptor interactions.

Molecular Formula and Weight Analysis

The molecular formula of L-α-aspartyl-D-phenylalanine methyl ester is C₁₄H₁₈N₂O₅ , with a calculated molecular weight of 294.30 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.334 g/cm³ | |

| Boiling Point | 594.4°C at 760 mmHg | |

| Flash Point | 313.3°C | |

| Vapor Pressure | 5.66 × 10⁻¹⁵ mmHg at 25°C |

The compound’s melting point is not well-documented in the literature, though its L,L-diastereomer (aspartame) exhibits polymorphic forms with melting points between 190–247°C.

Three-Dimensional Conformational Studies

The conformational flexibility of L-α-aspartyl-D-phenylalanine methyl ester has been investigated using NMR spectroscopy and potential energy surface (PEM) calculations . Key findings include:

- Backbone Flexibility : The peptide bond between aspartic acid and phenylalanine adopts multiple conformations due to rotation around the C–N bond.

- Side-Chain Interactions : The D-phenylalanine residue’s benzyl group engages in hydrophobic interactions, stabilizing specific conformers.

- Microhydration Effects : Computational studies suggest that water molecules preferentially bind to the carboxylic acid group of aspartic acid, forming cyclic hydrogen-bonded networks.

A comparative analysis with the L,L-diastereomer revealed that the D-configuration disrupts the spatial arrangement required for sweet taste receptor activation, resulting in a bitter flavor profile.

Crystallographic Data and Polymorphic Forms

Crystallographic data for L-α-aspartyl-D-phenylalanine methyl ester remain limited. However, studies on its L,L-diastereomer (aspartame) provide insights into potential polymorphic behavior:

Aspartame Anhydrate :

Aspartame Hemi-Hydrate :

While the L,D-diastereomer’s crystal structure has not been fully resolved, its powder X-ray diffraction (PXRD) pattern is distinct from aspartame due to stereochemical differences. Computational models predict that the D-phenylalanine residue introduces steric hindrance, preventing the formation of hydrogen-bonding networks observed in aspartame’s hydrates.

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-65-2 | |

| Record name | Methyl L-alpha-aspartyl-D-phenylalanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL L-ALPHA-ASPARTYL-D-PHENYLALANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83860AQE03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the protection of the amino group in aspartic acid, typically using carbobenzoxy or formyl groups. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield aspartame .

In the enzymatic synthesis, thermolysin is used to catalyze the reaction between aspartic acid and phenylalanine methyl ester. This method also requires the protection of the amino group in aspartic acid .

Industrial Production Methods

Industrial production of aspartame often combines both enzymatic and chemical processes. A novel route involves the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into aspartame hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .

Chemical Reactions Analysis

Reaction Pathway

-

Coupling Reaction :

L-phenylalanine methyl ester reacts with L-aspartic anhydride derivatives (e.g., N-formyl-L-aspartic anhydride) in organic solvents like acetic acid .-

Example:

-

-

Hydrogenation :

The N-formyl group is removed via hydrogenation using catalysts like 10% palladium-on-carbon under 2–50 atm H₂ pressure .-

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Glacial acetic acid

-

Pressure: 2–50 atm

-

Temperature: 25–60°C

-

-

Isomer Separation and Purification

The L-α-Aspartyl-D-phenylalanine methyl ester is separated from its α-D counterpart using selective crystallization.

Process Details

-

Crystallization :

The hydrochloride salt of the L-α isomer precipitates preferentially from aqueous solutions at pH 4.2 .-

Key Parameters:

-

pH range: 2.9–4.5

-

Temperature: 0–5°C

-

Step Conditions Purity Achieved Hydrochloride formation Methanol + HCl, 40°C, 6 hr 98% Neutralization NaOH (pH 4.2), 40–43°C >99% -

Esterification and Hydrolysis

The compound undergoes esterification and hydrolysis under controlled conditions to optimize yield and purity.

Esterification Equilibrium

-

Reaction :

-

Solvent : Methanol or methanol/ethyl acetate mixtures.

HCl Concentration (mol) Reaction Time (hr) Yield (%) 0.5 6 80–82 2.5 3 95

Hydrolysis Sensitivity

The methyl ester group is susceptible to hydrolysis under alkaline conditions, reverting to the free carboxylic acid .

Reaction Parameters

-

Enzyme : Thermolysin

-

Solvent System : Aqueous/organic biphasic (e.g., water/EtOAc)

-

Equilibrium : Rapid equilibrium random bireactant mechanism .

Substrate Product Yield (%) β-Methyl-L-aspartate-NCA 70–75

Stability and Degradation

The compound degrades under high-temperature or acidic conditions, forming diketopiperazine derivatives .

Degradation Products

-

Primary Product : Cyclo(α-Asp-D-Phe)

-

Conditions :

-

Temperature: >100°C

-

pH: <3.0

-

Scientific Research Applications

3.1. Food Industry

Aspartame is extensively used as a sweetener in various food products, including:

- Dietary Foods : Low-calorie snacks and beverages.

- Pharmaceuticals : Sweetening agents in syrups and chewable tablets.

3.2. Biochemical Studies

Research has highlighted several biochemical applications:

- Cellular Studies : Aspartame has been used to study the effects of amino acid derivatives on cell metabolism and signaling pathways, particularly in immune response modulation .

- Enzyme Activity Evaluation : Studies involving PAL have demonstrated its role in synthesizing Aspartame, providing insights into enzymatic mechanisms and efficiency .

3.3. Health and Therapeutics

Recent studies have explored potential health benefits and therapeutic uses:

- Neuroprotective Effects : Research indicates that Aspartame may influence neurotransmitter levels, potentially aiding in conditions like depression and anxiety .

- Weight Management : Due to its low-caloric content, Aspartame is often included in weight management programs aimed at reducing sugar intake without sacrificing taste .

4.1. Immunopharmacology

A study published in Immunopharmacology demonstrated that L-phenylalanine methyl ester (a precursor of Aspartame) could enhance lymphokine-activated killer (LAK) cell expansion by depleting monocytes from peripheral blood, suggesting a role in immunomodulation .

4.2. Biotransformation Optimization

Research published in Biotechnology Progress optimized the biotransformation process using isolated PAL to enhance the synthesis of Aspartame, achieving significant yield improvements under specific reaction conditions .

Mechanism of Action

Aspartame exerts its sweetening effect by binding to taste receptors on the tongue, specifically the taste receptor type 1 member 3 (T1R3). Upon ingestion, aspartame is metabolized into aspartic acid, phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal body processes. Aspartame does not accumulate in the body .

Comparison with Similar Compounds

Comparison with Stereoisomers and Structural Analogs

Stereoisomers of Aspartyl-phenylalanine Methyl Ester

Aspartame derivatives exist in four stereoisomeric forms (Fig. 1A–D) :

L,L-APM (Aspartame) : Sweet-tasting, widely used in food and beverages.

L,D-APM : Bitter-tasting, a regulated byproduct in aspartame synthesis.

D,L-APM : Also bitter, regulated alongside L,D-APM.

Key Differences:

In contrast, the L,L configuration of aspartame aligns with sweet taste receptor geometry.

Analytical Methods :

Comparison with Fatty Acid Methyl Esters

While structurally unrelated, fatty acid methyl esters (e.g., palmitic acid methyl ester, stearic acid methyl ester) share the methyl ester functional group. These compounds are analyzed via GC-MS (Fig. 2, 3, 7) but differ fundamentally from L,D-APM in biological activity and applications (e.g., lipid metabolism vs. taste modulation).

Pharmacological and Functional Properties

Industrial and Regulatory Considerations

- Impurity Control : L,D-APM and D,L-APM are tightly controlled in aspartame batches to avoid bitterness. The 57th JECFA meeting set a detection limit of 1 µg/ml for these isomers .

- Synthesis Advancements : Recent patents (e.g., EP0200311, JP59225152) focus on selective esterification and crystallization to suppress isomer formation .

Biological Activity

L-alpha-Aspartyl-D-phenylalanine methyl ester, commonly known as aspartame, is a dipeptide methyl ester that has garnered significant attention due to its biological activities, particularly as a low-calorie sweetener. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C14H18N2O5) is synthesized from L-aspartic acid and D-phenylalanine. It is structurally similar to L-alpha-aspartyl-L-phenylalanine methyl ester (aspartame), but the D-phenylalanine component alters its sweetening properties and biological effects. The compound is known for its sweetness, which is approximately 200 times sweeter than sucrose, making it a popular sugar substitute in various food products .

Biological Activity

1. Sweetness and Appetite Regulation

Aspartame is primarily recognized for its sweetness. Studies indicate that it activates the sweet taste receptors on the tongue, leading to a perception of sweetness without caloric intake. Research has shown that aspartame can suppress food intake by enhancing the release of the satiety hormone cholecystokinin (CCK). In a controlled study, administration of aspartame led to a 15% reduction in food intake during subsequent meals, suggesting its role in appetite regulation .

2. Metabolism and Breakdown Products

Upon ingestion, aspartame is metabolized into its constituent amino acids: phenylalanine, aspartic acid, and methanol. Phenylalanine has been identified as a significant factor in the anorexic effects of aspartame due to its role in CCK release. However, studies indicate that neither phenylalanine nor aspartic acid alone produces similar effects on appetite suppression as aspartame itself .

3. Neurotransmitter Interaction

Research indicates that the components of aspartame may influence neurotransmitter levels in the brain. Aspartic acid acts as an excitatory neurotransmitter, while phenylalanine can affect dopamine levels. This interaction may contribute to mood regulation and cognitive functions .

Table 1: Summary of Key Research Studies on Aspartame

Safety and Toxicity

While aspartame is widely regarded as safe for consumption by regulatory agencies such as the FDA and EFSA, concerns have been raised regarding its effects on individuals with phenylketonuria (PKU), a genetic disorder that impairs phenylalanine metabolism. For these individuals, consumption of aspartame can lead to toxic accumulation of phenylalanine .

Q & A

Basic: What are the key steps in synthesizing L-alpha-Aspartyl-D-phenylalanine methyl ester, and how can reaction conditions be optimized to minimize by-products like DKP?

The synthesis involves four steps: (1) anhydride formation between formic acid, acetic anhydride, and L-aspartic acid; (2) condensation with L-phenylalanine and NaOH; (3) esterification with methanol/HCl; and (4) neutralization with Na₂CO₃ . By-products like diketopiperazine (DKP) arise from cyclization during condensation. Optimizing pH (e.g., maintaining alkaline conditions) and temperature (≤25°C) during condensation reduces DKP formation. Additionally, rapid neutralization post-esterification minimizes acid-induced degradation .

Advanced: How do enantiomeric impurities such as this compound impact the analytical quantification of aspartame, and what HPLC methodologies are recommended for their resolution?

Enantiomeric impurities (e.g., L,D-APM) can skew quantification due to overlapping chromatographic peaks. Reverse-phase HPLC with a potassium dihydrogen phosphate buffer (pH 4.3)/methanol mobile phase (82:18 v/v) and UV detection at 210 nm effectively resolves L,D-APM from the target L,L isomer. Column selection (C18 stationary phase) and isocratic elution improve resolution, with detection limits <0.02% for enantiomers .

Basic: What spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound, and what are common spectral markers?

1H-NMR and 13C-NMR are critical for stereochemical confirmation. Key markers include:

- α-proton coupling constants (J ~4–6 Hz for L,D vs. J ~8–10 Hz for L,L isomers).

- Aspartyl β-carbon chemical shifts : L,D-APM shows δ ~36–38 ppm, distinct from L,L-APM (δ ~40–42 ppm).

- Chiral HPLC with a cellulose-based column validates enantiopurity .

Advanced: In enzymatic synthesis using thermolysin, how does solvent choice influence reaction kinetics and yield, and what solvent systems have been validated for this process?

Solvent polarity impacts enzyme activity and substrate solubility. A tert-amyl alcohol/ethyl acetate (3:1 v/v) system enhances thermolysin stability and reaction rates by reducing water activity, favoring peptide bond formation. This system achieves ~85% yield of N-(benzyloxycarbonyl)-Asp-Phe-OMe precursor, with <5% hydrolysis by-products. Optimized solvent ratios also improve enzyme recyclability .

Basic: What are the primary degradation pathways of this compound under varying pH and temperature conditions, and how can stability be assessed experimentally?

Degradation occurs via:

- Hydrolysis (pH <3 or >7): Cleavage of the methyl ester or peptide bond.

- Cyclization to DKP (pH 4–6, elevated temperatures).

Stability is assessed via accelerated aging studies (40–60°C, 75% humidity) with HPLC monitoring. Lyophilization and storage at -20°C in anhydrous conditions extend shelf life to ≥4 years .

Basic: What are the critical parameters in scaling up the neutralization step during aspartame synthesis to ensure consistent product quality?

Key parameters include:

- Mixing efficiency : High-shear mixing ensures rapid neutralization of HCl with Na₂CO₃, preventing localized pH extremes.

- Temperature control : Maintaining ≤10°C avoids thermal degradation.

- Crystallization kinetics : Gradual cooling (0.5°C/min) yields uniform crystals with >98% purity .

Advanced: What strategies exist for the enantioselective synthesis of this compound to reduce diastereomeric impurities, and how effective are chiral catalysts in this context?

Chiral auxiliaries (e.g., N-formyl protection) and enzyme-mediated resolution (e.g., lipase-catalyzed ester hydrolysis) enhance enantioselectivity. For example, immobilized Candida antarctica lipase B achieves 99% ee for L,D-APM by selectively hydrolyzing the L,L isomer. Asymmetric hydrogenation with Rh-DIPAMP catalysts also reduces racemization, yielding >95% enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.